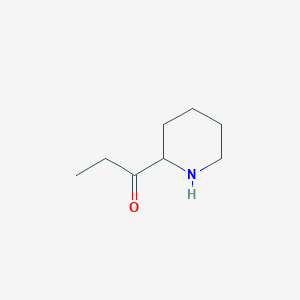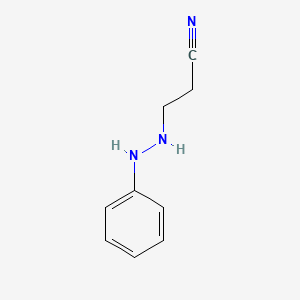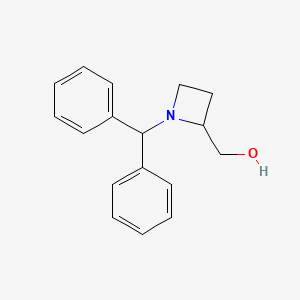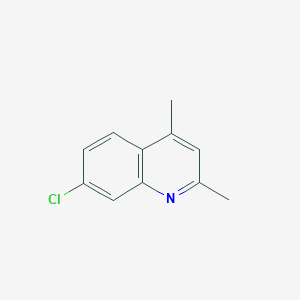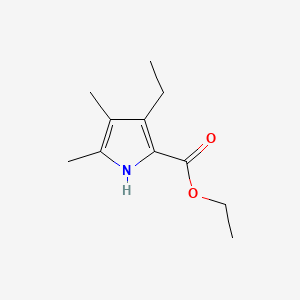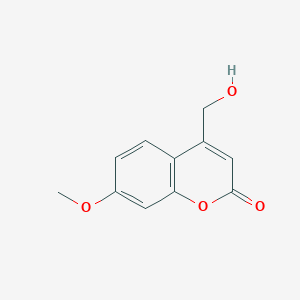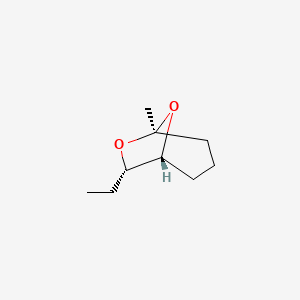
ENDO-BREVICOMIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ENDO-BREVICOMIN is a bicyclic organic compound characterized by its unique structure, which includes an ethyl and a methyl group attached to a dioxabicyclo octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ENDO-BREVICOMIN typically involves the use of specific starting materials and catalysts under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring can help in maintaining the desired reaction conditions and minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
ENDO-BREVICOMIN can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ENDO-BREVICOMIN is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Research may focus on its ability to interact with specific biological targets and its efficacy in treating certain conditions.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of ENDO-BREVICOMIN involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing biological pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its effect on a biological system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ENDO-BREVICOMIN include other bicyclic compounds with different substituents. Examples include:
- (1R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]heptane
- (1R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]nonane
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and the presence of both ethyl and methyl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
22625-19-0 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(1R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h7-8H,3-6H2,1-2H3/t7-,8+,9-/m0/s1 |
InChI-Schlüssel |
YONXEBYXWVCXIV-YIZRAAEISA-N |
SMILES |
CCC1C2CCCC(O2)(O1)C |
Isomerische SMILES |
CC[C@H]1[C@H]2CCC[C@](O2)(O1)C |
Kanonische SMILES |
CCC1C2CCCC(O2)(O1)C |
Key on ui other cas no. |
62532-53-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Naphthylacetyl)amino]acetic acid](/img/structure/B1619912.png)
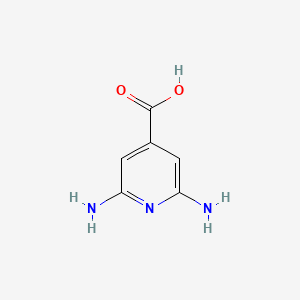
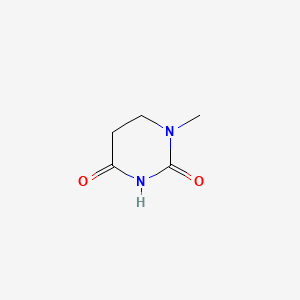
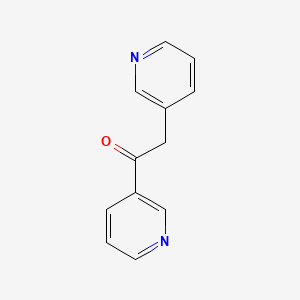
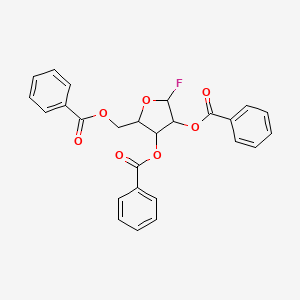

![3-[(4-Methylphenyl)thio]-1-propanamine](/img/structure/B1619921.png)

